molecular formula C8H9BrS B1589523 4-(Methylthio)benzyl bromide CAS No. 38185-19-2

4-(Methylthio)benzyl bromide

Cat. No.: B1589523
CAS No.: 38185-19-2
M. Wt: 217.13 g/mol
InChI Key: QDLKMRTVELBKFE-UHFFFAOYSA-N
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Description

Contextual Significance within Contemporary Organic Chemistry Research

In the realm of modern organic chemistry, the pursuit of efficient and selective synthetic methods is paramount. Benzylic halides, including 4-(Methylthio)benzyl bromide, are crucial reagents in this endeavor, particularly in the construction of complex molecular architectures. numberanalytics.comwisdomlib.org They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.comlookchem.com The reactivity of the benzylic position allows for the introduction of various functional groups through nucleophilic substitution reactions. lumenlearning.com

Research involving this compound often focuses on its interactions with nucleophiles and its utility in creating molecules with potential biological activity. For instance, it is employed in the synthesis of COX-2 inhibitors, which are valued for their anti-inflammatory and analgesic properties. Furthermore, its unique reactivity makes it a subject of study for understanding reaction mechanisms and developing novel synthetic methodologies. lookchem.com

Evolution of Benzylic Electrophiles in Synthetic Methodologies

The application of benzylic electrophiles in synthesis has evolved significantly over time. Initially utilized in classical nucleophilic substitution reactions, their role has expanded with the advent of modern catalytic methods. pearson.com Transition metal-catalyzed cross-coupling reactions, for example, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, with benzylic halides serving as key electrophilic partners. acs.orgresearchgate.net

Recent advancements include the development of enantioselective cross-coupling reactions, which allow for the synthesis of chiral molecules with high stereocontrol. nih.gov Nickel-catalyzed reactions, in particular, have shown great promise in the asymmetric arylation of racemic benzylic electrophiles. nih.govnih.gov These methods often employ readily available benzylic alcohols, which are converted in situ to more reactive electrophiles like mesylates, further broadening the scope of accessible transformations. nih.gov The development of dual nickel/photoredox catalyzed reactions represents another frontier, enabling multicomponent couplings for the synthesis of complex structures like benzyl (B1604629) boronic esters. researchgate.net

Foundational Role of Sulfur-Containing Aromatic Compounds in Chemical Transformations

Sulfur-containing aromatic compounds are integral to a wide array of chemical transformations and play a vital role in various fields, from materials science to medicinal chemistry. lookchem.comthermofisher.com The sulfur atom, with its various oxidation states (thioether, sulfoxide (B87167), sulfone), imparts unique chemical and physical properties to the molecules in which it is found. nih.gov Thioethers, for instance, can be readily oxidized to the corresponding sulfoxides and sulfones, which are themselves important functional groups in many biologically active compounds. lookchem.comnih.gov

In the context of this compound, the methylthio group not only modifies the reactivity of the benzylic bromide but also serves as a handle for further functionalization. The ability of the sulfur atom to stabilize adjacent charges and participate in redox processes contributes to the diverse reactivity of these compounds. nih.gov Organosulfur compounds are also known for their distinct aromas and are key components in the flavor and fragrance industry. nih.govfrontiersin.org The study of sulfur-containing compounds continues to be an active area of research, with ongoing efforts to understand their complex reaction mechanisms and to harness their unique properties for the development of new technologies and therapeutics. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLKMRTVELBKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463735
Record name 4-(Methylthio)benzyl bromide
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Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38185-19-2
Record name 4-(Methylthio)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463735
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Record name 4-(Methylthio)benzyl bromide
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Reactivity and Mechanistic Investigations of 4 Methylthio Benzyl Bromide

Electrophilic Aromatic Substitution Reactions

While the primary reactivity of 4-(methylthio)benzyl bromide involves the benzylic bromide, the aromatic ring can also participate in electrophilic aromatic substitution reactions. However, the presence of the bromomethyl group complicates these reactions.

Friedel-Crafts reactions are a set of reactions that attach substituents to an aromatic ring. wikipedia.org They are broadly categorized into alkylation and acylation. wikipedia.org

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). libretexts.orgmasterorganicchemistry.com In the context of this compound, the molecule itself can act as the alkylating agent. The Lewis acid helps to generate a benzylic carbocation (or a species with significant carbocationic character), which is the active electrophile. masterorganicchemistry.com This electrophile can then be attacked by another aromatic ring to form a diarylmethane derivative. The methylthio group is an ortho-, para-directing group, but the incoming electrophile will likely be directed by the substituent on the other aromatic ring. A significant drawback of Friedel-Crafts alkylation is the possibility of polyalkylation, as the newly added alkyl group can activate the ring towards further substitution. libretexts.org

Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, also in the presence of a Lewis acid catalyst. libretexts.orgkhanacademy.org The electrophile in this case is a resonance-stabilized acylium ion. masterorganicchemistry.com Unlike alkylation, the product of acylation is a ketone, which has a deactivating acyl group that prevents further acylation reactions. libretexts.org While this compound is not the acylating agent, the aromatic ring of a derivative of this compound could undergo Friedel-Crafts acylation.

It is important to note that the conditions for Friedel-Crafts reactions can also promote the nucleophilic substitution reactions discussed earlier, potentially leading to a complex mixture of products.

Exploration of Arylation and Related Cross-Coupling Methodologies

The carbon-bromine bond in this compound serves as a key functional group for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling methodologies. The electron-donating nature of the para-methylthio group can influence the reactivity of the benzylic position in these transformations.

Palladium-catalyzed cross-coupling reactions are prominent in this context. For instance, benzylic bromides bearing electron-donating para-substituents, such as the thioanisole (B89551) moiety, have been shown to react smoothly in Pd-catalyzed sp–sp3 cross-coupling reactions with lithium acetylides. nih.gov These reactions are typically rapid, proceeding at room temperature and demonstrating high selectivity and functional group tolerance. nih.gov The general applicability of such methods suggests that this compound is a viable substrate for forming benzylic alkynes, which are versatile synthetic precursors. nih.gov

Another significant advancement is the direct α-arylation of thioethers, a process catalyzed by palladium complexes. nih.govnih.gov This reaction involves the deprotonation of the benzylic C–H bond of a thioether followed by cross-coupling with an aryl bromide. nih.govnih.gov While this reaction functionalizes the C-H bond adjacent to the sulfur, related palladium-catalyzed methodologies focus on the debenzylative cross-coupling of aryl benzyl (B1604629) sulfides with aryl bromides to synthesize diaryl sulfides. organic-chemistry.org This process proceeds through a complex tricatalytic cycle involving α-arylation, C-S bond cleavage, and C-S bond formation. organic-chemistry.org

Iron-catalyzed systems have also emerged as effective for the cross-coupling of sp3 hybridized benzyl halides with soft nucleophiles like thiols. chemrxiv.org These methods are notable for their broad substrate scope and applicability in constructing sterically congested carbon-sulfur bonds. chemrxiv.org The reaction mechanism is proposed to involve a carbon radical intermediate, allowing for a stereoablative pathway. chemrxiv.org

The table below summarizes representative conditions for cross-coupling reactions involving benzylic halides and thioethers, illustrating the types of transformations applicable to this compound.

Catalyst SystemCoupling PartnersBase/SolventKey Features
[Pd(μ-I)PtBu3]2Benzyl Bromide + Lithium AcetylideToluene (B28343)Fast reaction (10 min at RT), high yield. nih.gov
[PdCl(allyl)]2 / NiXantPhosBenzyl Thioether + Aryl BromideLiN(SiMe3)2 / THFDirect C-H arylation. nih.gov
Pd(dba)2 / NiXantPhosAryl Benzyl Sulfide (B99878) + Aryl BromideNaN(SiMe3)2 / CPMEDebenzylative synthesis of diaryl sulfides. organic-chemistry.org
Iron PentacarbonylBenzyl Halide + ThiolNot specifiedForms C-S bonds, tolerates sterically hindered substrates. chemrxiv.org

Elimination Reactions

Elimination reactions of this compound, like other primary benzylic halides, can proceed through different mechanistic pathways, primarily the unimolecular (E1) and bimolecular (E2) routes. The preferred pathway is highly dependent on the reaction conditions, particularly the nature of the base and the solvent. youtube.commsu.edu

The E2 (Elimination, Bimolecular) mechanism is a one-step, concerted process where a base removes a proton from the carbon adjacent to the benzylic carbon (the β-carbon), and the bromide leaving group departs simultaneously, forming a double bond. msu.edumasterorganicchemistry.com This pathway is favored by the use of strong, bulky bases (e.g., potassium tert-butoxide) and a less polar solvent. masterorganicchemistry.comyoutube.com For this compound, which is a primary halide, the E2 pathway is generally preferred over E1 when a strong base is present. youtube.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com

The E1 (Elimination, Unimolecular) mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. youtube.commasterorganicchemistry.com A weak base then removes a proton from the β-carbon in a subsequent fast step to form the alkene. masterorganicchemistry.com This pathway is favored for substrates that can form stable carbocations and is promoted by polar, protic solvents (e.g., ethanol, water) and weak bases. youtube.commasterorganicchemistry.com The benzylic position of this compound allows for the formation of a resonance-stabilized benzylic carbocation. The para-methylthio group, being electron-donating, further stabilizes this carbocation, making the E1 pathway plausible under appropriate conditions (i.e., in the absence of a strong base). masterorganicchemistry.com The E1 reaction rate depends only on the concentration of the substrate. masterorganicchemistry.com

A comparison of the conditions favoring each pathway for a primary benzylic halide is outlined below.

FactorE1 PathwayE2 Pathway
Substrate Favored by substrates forming stable carbocations (tertiary > secondary > primary). Plausible for benzylic halides due to resonance stabilization. masterorganicchemistry.comCan occur with primary, secondary, or tertiary substrates. youtube.com
Base Favored by weak bases (e.g., H2O, ROH). youtube.comRequires a strong base (e.g., RO⁻, OH⁻). masterorganicchemistry.com
Solvent Favored by polar, protic solvents that stabilize the carbocation intermediate. masterorganicchemistry.comLess dependent on solvent polarity; polar aprotic solvents can be used. youtube.com
Kinetics Unimolecular, Rate = k[Substrate]. masterorganicchemistry.comBimolecular, Rate = k[Substrate][Base]. masterorganicchemistry.com

In practice, E1 reactions often compete with SN1 substitution reactions, as they share the same initial carbocation formation step. masterorganicchemistry.com For a primary benzylic halide like this compound, achieving a clean elimination reaction requires careful selection of reagents and conditions to favor the desired pathway.

Radical and Single-Electron Transfer (SET) Processes

Beyond ionic pathways, this compound can engage in reactions involving radical intermediates, typically accessed through homolytic bond cleavage or single-electron transfer (SET) processes.

The 4-(methylthio)benzyl radical can be generated by the homolytic cleavage of the C-Br bond in this compound. This process is often initiated by heat or, more commonly, by ultraviolet or visible light, sometimes in the presence of a radical initiator. A classic example of a reaction proceeding through such an intermediate is the benzylic bromination of 4-(methylthio)toluene with N-bromosuccinimide (NBS) to form the title compound; this reaction relies on the formation of a resonance-stabilized benzylic radical.

The stability of the 4-(methylthio)benzyl radical is a key factor in its ease of formation. Like the unsubstituted benzyl radical, it is stabilized by delocalization of the unpaired electron into the aromatic π-system. The presence of the para-methylthio group provides additional stabilization through resonance, where the sulfur atom's lone pairs can participate in delocalizing the radical.

Modern synthetic methods, particularly visible-light photoredox catalysis, provide a mild and efficient way to generate benzylic radicals from benzyl bromides via single-electron transfer (SET). princeton.edu In a typical photoredox cycle, a photocatalyst absorbs light and reaches an excited state, becoming a potent single-electron reductant. beilstein-journals.org This excited catalyst can then transfer an electron to this compound. This reduction induces the fragmentation of the C-Br bond, releasing a bromide anion and the desired 4-(methylthio)benzyl radical. princeton.edu

Once generated, this radical intermediate can participate in a variety of transformations:

Dimerization: In the absence of other trapping agents, benzyl radicals can dimerize to form 1,2-diarylethane derivatives. princeton.edu

C-C Bond Formation: The radical can be coupled with other radical species or add to π-systems. For example, photoredox methods have been developed for the α-benzylation of aldehydes. princeton.edu

Ring-Opening Reactions: Benzyl radicals generated under photoredox conditions can react with cyclic ethers in ring-opening addition reactions. cas.cn

Metallaphotoredox catalysis, which combines photoredox catalysis with a transition metal co-catalyst (e.g., nickel), has become a powerful strategy for cross-electrophile coupling. princeton.edu This dual catalytic system could potentially be used to couple this compound with other alkyl or aryl electrophiles. The general process involves the photoredox-generated radical being trapped by a low-valent metal complex, leading to an organometallic intermediate that can undergo reductive elimination with a second coupling partner. princeton.edu

Organometallic Reactions

This compound is a valuable electrophile in organometallic cross-coupling reactions, where a transition metal catalyst facilitates the formation of a new bond between the benzylic carbon and a nucleophilic organometallic reagent.

Palladium-catalyzed reactions are particularly well-established for this purpose. As mentioned previously, benzyl bromides can be coupled with organolithium reagents, such as lithium acetylides, to form C(sp3)-C(sp) bonds with high efficiency. nih.gov The reaction tolerates electron-donating groups like the methylthio substituent. nih.gov

Iron catalysis offers a more economical and sustainable alternative for certain transformations. Iron-catalyzed cross-coupling reactions have been successfully applied to the reaction of benzyl halides with thiol nucleophiles to form thioethers. chemrxiv.org These reactions are significant as they expand the scope of cross-coupling to include soft nucleophiles with sp3-hybridized electrophiles. chemrxiv.org

The table below provides examples of organometallic reactions where substrates similar to this compound are employed, highlighting the versatility of this compound class in modern synthesis.

Metal CatalystNucleophile/ReagentProduct TypeReaction Description
PalladiumLithium (triisopropylsilyl)acetylideBenzylic AlkyneHighly selective sp-sp3 cross-coupling. nih.gov
IronThiophenolBenzylic ThioetherC-S bond formation via cross-coupling. chemrxiv.org
Nickel/PhotocatalystAlkyl BromideDi-alkyl AdductMetallaphotoredox cross-electrophile coupling. princeton.edu

These examples demonstrate that this compound can act as a versatile building block in organometallic chemistry, enabling the construction of complex molecular architectures under various catalytic conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

This compound serves as a competent electrophile in various palladium-catalyzed cross-coupling reactions, which are fundamental methods for carbon-carbon bond formation. The presence of the electron-donating 4-(methylthio) group influences the oxidative addition step, a key process in the catalytic cycle of these reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. For benzylic bromides like this compound, the reaction facilitates the formation of diarylmethane structures. The reaction typically proceeds by the oxidative addition of the benzyl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or its derivative in the presence of a base, and concludes with reductive elimination to yield the product and regenerate the catalyst. yonedalabs.comlibretexts.org Studies on the Suzuki-Miyaura coupling of various benzyl halides have shown that both electron-donating and electron-withdrawing substituents are well-tolerated. nih.gov For this compound, the electron-donating nature of the methylthio group can facilitate the initial oxidative addition step. Microwave conditions have been developed to accelerate these couplings, often employing catalysts like Pd(OAc)₂ with specialized phosphine ligands such as JohnPhos. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org While benzyl halides are effective substrates, the reaction can sometimes yield a mixture of regioisomeric products. nih.gov The 4-(methylthio) substituent, being an activating group, can influence the rate and selectivity of the reaction. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and stereoselectivity of the desired product. frontiersin.org

ReactionTypical Catalyst/PrecatalystTypical LigandTypical BaseTypical Solvent
Suzuki-MiyauraPd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂JohnPhos, dppfK₂CO₃, Cs₂CO₃DMF, THF/H₂O
HeckPd(OAc)₂PPh₃Et₃N, AcONaDMF, Ethanol

Reactions with Grignard Reagents and Organolithium Compounds

As strong carbon-based nucleophiles and bases, Grignard reagents and organolithium compounds readily react with benzylic halides like this compound. The primary reaction pathway is nucleophilic substitution (SN2) at the benzylic carbon, displacing the bromide ion.

Grignard Reagents (RMgX): The reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, results in the formation of a new carbon-carbon bond. wikipedia.orgmiracosta.edu The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. The electron-donating 4-(methylthio) group does not significantly hinder this transformation, allowing for the synthesis of various 1,2-diarylethane derivatives.

Organolithium Compounds (RLi): Organolithium reagents, such as n-butyllithium, are even more reactive than their Grignard counterparts. wikipedia.org They react vigorously with benzyl bromides to form the corresponding alkylated arenes. The halogen-lithium exchange is a potential side reaction but is generally slower than nucleophilic attack at the benzylic carbon for benzyl bromides. wikipedia.org These reactions are typically performed at low temperatures to control their high reactivity. researchgate.net

Iron-Catalyzed Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally friendly alternative to methods using precious metals like palladium. organic-chemistry.org this compound can participate in these transformations, which often proceed via radical mechanisms.

Negishi Coupling: Iron complexes can catalyze the Negishi coupling of benzyl halides with organozinc reagents. rsc.orgrsc.org These reactions show excellent activity and selectivity for a range of benzyl halides, including those with electron-donating substituents. scispace.comresearchgate.net A key advantage of iron catalysis in this context is its chemoselectivity; it preferentially activates the C(sp³)-Br bond of the benzyl bromide over any C(sp²)-halogen bonds that might be present elsewhere in the molecule, preventing the formation of biaryl side products. scispace.com

Cross-Electrophile Coupling: A notable development is the iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides. organic-chemistry.orgacs.org This method allows for the synthesis of benzylic thioethers from two different electrophilic partners, avoiding the need for pre-formed, often unstable, thiol nucleophiles. nih.govthieme-connect.de The reaction is initiated by an iron catalyst, such as Fe(CO)₅, and proceeds without requiring an external reductant or photoredox conditions. chemrxiv.org The scope of this reaction is broad, tolerating a variety of electronically diverse substituents on the benzyl bromide, including electron-donating groups like 4-methylthio. thieme-connect.de Mechanistic studies suggest a stereoablative pathway, indicating the involvement of radical intermediates. organic-chemistry.org

Reaction TypeCatalystCoupling PartnerKey Feature
Negishi CouplingFeCl₂, Fe(acac)₃Organozinc reagentsChemoselective for C(sp³)-Br activation
Cross-Electrophile CouplingFe(CO)₅, FeBr₃DisulfidesNo external reductant needed; forms thioethers

Electronic and Steric Effects of the 4-(Methylthio) Substituent on Benzylic Reactivity

The 4-(methylthio) group exerts a significant influence on the reactivity of the benzylic C-Br bond through a combination of electronic and steric effects. These effects modulate the stability of intermediates and transition states in substitution and coupling reactions.

Analysis of Inductive and Resonance Contributions

The electronic character of the 4-(methylthio) substituent is dual in nature, involving competing inductive and resonance effects.

Inductive Effect (-I): Due to the higher electronegativity of the sulfur atom compared to carbon, the methylthio group exerts a weak electron-withdrawing inductive effect. This effect polarizes the sigma bonds, pulling electron density away from the benzene (B151609) ring. libretexts.org

Resonance Effect (+R): The sulfur atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density is a positive resonance (or mesomeric) effect. youtube.com This effect is particularly pronounced at the ortho and para positions, leading to an increase in electron density at these sites. du.edu.eg

For substituents like the methylthio group, the resonance effect generally outweighs the inductive effect when influencing reactions that involve the aromatic ring or adjacent positions. stackexchange.com This net electron-donating character activates the ring towards electrophilic substitution and stabilizes positive charges that develop at the benzylic position during nucleophilic substitution reactions (e.g., in an SN1-type mechanism). In an SN2 transition state, this electron donation can also provide stabilization.

Conformational Analysis and its Impact on Reaction Outcomes

The three-dimensional structure and conformational preferences of this compound can impact its reactivity. The rotation around the Caryl-S and Caryl-CH₂Br bonds determines the spatial orientation of the substituents.

Computational and Theoretical Studies on 4 Methylthio Benzyl Bromide and Analogous Benzylic Systems

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are employed to describe the distribution of electrons within a molecule, which is fundamental to understanding its stability, properties, and reactivity. For 4-(methylthio)benzyl bromide and its analogues, these calculations illuminate how the methylthio (-SCH3) group and the bromine atom influence the electronic character of the benzylic system.

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity and polarizability. nih.gov

In benzylic systems, the nature of substituents on the aromatic ring significantly influences the FMO energies. For a compound like this compound, the electron-donating nature of the para-methylthio group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack and potentially lowering the HOMO-LUMO gap.

Computational studies on analogous substituted benzyl (B1604629) derivatives provide insight into these relationships. For example, the analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a complex Schiff base containing a benzyl moiety, revealed a narrow frontier orbital gap, which indicates that charge transfer interactions readily occur within the molecule, signifying high chemical reactivity. nih.gov In nucleophilic substitution reactions of benzyl bromide, FMO interactions between the reactants are crucial for understanding the reaction's progress. sciencepubco.com

Table 1: Illustrative Frontier Molecular Orbital Data for an Analogous Benzylic Compound

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov -0.26751 -0.18094 0.08657

Note: This data is for an analogous complex molecule containing a benzyl group and is used here for illustrative purposes of FMO analysis.

Electron density distribution analysis reveals how electrons are shared among atoms in a molecule, while Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution. The MEP surface is color-coded to indicate regions of varying electrostatic potential, which are useful for predicting how a molecule will interact with other charged species. Red areas typically signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). imist.ma

For benzylic halides, the electrostatic potential at the benzylic carbon is a key factor in their reactivity. Computational studies on para-substituted benzyl fluorides have demonstrated strong linear relationships between the computed electrostatic potential at the reaction-center carbon and the effective activation energies for Sₙ2 reactions. researchgate.net This suggests that the intrinsic electrostatic interaction between the reacting fragments is a primary factor governing the reactivity of these benzylic compounds. researchgate.net In the context of this compound, the electron-donating methylthio group would increase electron density on the aromatic ring but the primary site for nucleophilic attack remains the electron-deficient benzylic carbon attached to the electronegative bromine atom.

Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. It allows for the characterization of transient species like transition states and the calculation of energetic barriers, providing a step-by-step picture of how reactants are converted into products. acs.orgresearchgate.netnih.govgithub.ioresearchgate.net

A transition state (TS) represents the highest energy point along a reaction coordinate, an unstable configuration that reactants must pass through to become products. Computational methods, particularly Density Functional Theory (DFT), are used to locate and characterize the geometry of these transition states. researchgate.net For nucleophilic substitution (Sₙ2) reactions of benzyl bromides, the transition state is typically a distorted trigonal-bipyramidal structure. researchgate.net

The electronic nature of the substituent on the benzyl ring influences the structure of the transition state. Studies have shown that for benzyl bromides, electron-donating groups lead to "loose" transition states, while electron-withdrawing groups result in "tight" transition states. researchgate.net For this compound, the electron-donating -SCH3 group would favor a looser, more Sₙ1-like transition state, where the C-Br bond is more significantly broken.

Once a potential transition state structure is identified, Intrinsic Reaction Coordinate (IRC) calculations are performed. These calculations trace the reaction pathway downhill from the transition state, ensuring that it correctly connects the reactant and product states on the potential energy surface. researchgate.net

The calculation of activation energies (ΔE‡ or ΔG‡) and reaction enthalpies (ΔH) provides quantitative information about the kinetics and thermodynamics of a reaction. The activation energy is the energy barrier that must be overcome for a reaction to occur, directly influencing the reaction rate. youtube.com

Computational studies on the nucleophilic substitution reactions of substituted benzyl bromides have successfully calculated activation parameters that can be compared with experimental data. researchgate.net These studies have revealed complex relationships between substituent effects and reactivity that are dependent on the solvent. researchgate.net For instance, while electron-withdrawing groups accelerate Sₙ2 reactions in the gas phase, both electron-donating and electron-withdrawing groups were found to accelerate reactions with bromide ions in solution, suggesting a shift in the mechanism or transition state character. researchgate.net

In a related system, the homologation of electron-rich benzyl bromides (such as 4-methoxybenzyl bromide) was studied computationally. The rate-determining step was found to be an Sₙ1-type nucleophilic displacement with a calculated activation barrier of 18.5 kcal mol⁻¹. nih.gov This value provides a relevant estimate for the type of energy barrier that might be expected for reactions involving this compound, which is also an electron-rich benzylic system.

Table 2: Example of Calculated Activation Barrier for a Reaction of an Analogous Electron-Rich Benzyl Bromide

Reaction System Mechanism Step Calculated Activation Barrier (ΔG‡)
4-Methoxybenzyl bromide + Benzyl 2-diazobutanoate nih.gov Sₙ1 Nucleophilic Displacement 18.5 kcal mol⁻¹

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecular system as a function of its geometric parameters. libretexts.orgwikipedia.org By exploring the PES, chemists can identify all possible stationary points, including reactants, products, intermediates (energy minima), and transition states (saddle points), thereby charting the entire course of a reaction. libretexts.orgsciforum.net

For benzylic systems, which can undergo various transformations including substitutions and rearrangements, PES exploration is crucial. Computational studies can map out the energy landscape, revealing the relative stabilities of intermediates and the heights of barriers connecting them. researchgate.netchemrxiv.org For example, a computational analysis of a homologation reaction involving electron-rich benzyl bromides revealed a complex reaction coordinate featuring a rate-determining Sₙ1 step followed by a cascade of cationic intermediates, including a key phenonium ion. nih.gov This detailed mechanistic insight was only possible through the exploration of the reaction's potential energy surface. Such analyses are critical for understanding and predicting the outcomes of complex transformations involving substituted benzyl systems like this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing insights into the atomic-scale behavior of chemical systems over time. For this compound and related benzylic compounds, MD simulations are instrumental in understanding complex phenomena such as solvation, conformational changes, and their influence on reaction dynamics.

The solvent environment plays a critical role in determining the rate and mechanism of chemical reactions, particularly for nucleophilic substitutions involving benzylic halides. researchgate.net MD simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) hybrid approaches, allow for the explicit modeling of solvent molecules, capturing the dynamic and specific interactions that influence the reaction's energy landscape. chemrxiv.orgucl.ac.uk

Studies on the reaction of benzyl bromide, a structural analog of this compound, with various nucleophiles have demonstrated that solvent properties significantly affect reaction kinetics. ias.ac.in The rate of reaction is influenced by a combination of the solvent's electrophilicity (E), hydrogen bond donor ability (α), and dipolarity/polarizability (π*). ias.ac.in For instance, in the reaction between benzyl bromide and piperazine, these three parameters were found to contribute 37%, 40%, and 23%, respectively, to the total solvent effect on the reaction rate. ias.ac.in A negative coefficient for electrophilicity suggests that the reactants are more solvated than the transition state, while positive coefficients for hydrogen bond donor ability and dipolarity/polarizability indicate greater solvation of the transition state. ias.ac.in This differential solvation can either accelerate or retard a reaction. researchgate.net

MD simulations can model these interactions by tracking the arrangement and orientation of solvent molecules around the reactants and the transition state complex. For example, a simulation of benzyl bromide in an aqueous environment can reveal the structure of the hydration shells and the energetic contributions of solvent-solute interactions. arxiv.org Methodologies combining accelerated molecular dynamics with Mean Force Integration (MFI) have been developed to compute free energy barriers in different solvents, showing that solvation can reduce the activation energy barrier significantly compared to gas-phase calculations. chemrxiv.orgucl.ac.uk

Interactive Table:

Note: The data in this table is illustrative, based on general principles of solvent effects on SN2 reactions of benzylic halides as described in the literature. ias.ac.in

The reactivity of a molecule is not only governed by its electronic properties but also by its three-dimensional shape and flexibility. MD simulations are uniquely suited to explore the dynamic conformational landscape of molecules like this compound. elifesciences.orgnih.gov These simulations can reveal the accessible conformations, the energy barriers between them, and the timescales of conformational changes. elifesciences.org

For this compound, key conformational variables include the rotation around the C-S bond of the methylthio group and the C-C bond connecting the bromomethyl group to the aromatic ring. The preferred orientations of these groups can influence the accessibility of the electrophilic benzylic carbon to an incoming nucleophile.

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. youtube.com In benzylic systems, bulky groups on the aromatic ring or on the benzylic carbon itself can impede the approach of a nucleophile, particularly in reactions following an SN2 mechanism which requires a specific "backside" attack trajectory. quora.comyoutube.com Computational studies have quantified the impact of steric repulsion on reaction pathways, confirming that steric clashes in the transition state can significantly raise the activation energy. acs.orgacs.org For example, the presence of sterically bulky substituents is known to prevent parasitic side reactions like radical-radical dimerization. researchgate.net MD simulations can visualize and quantify this steric hindrance by mapping the probability of finding a nucleophile at different positions around the benzylic carbon, providing a dynamic picture of steric accessibility.

Quantitative Structure-Reactivity Relationship (QSPR) Analysis in Benzylic Systems

Quantitative Structure-Reactivity Relationship (QSPR) models are statistical regression or classification models that correlate the chemical structure of compounds with their reactivity. libretexts.org In QSPR, physicochemical properties or theoretical molecular descriptors are used to predict reaction outcomes, such as reaction rates or equilibrium constants. libretexts.orgchemrxiv.org This approach provides quantitative insights into the structural features that govern reactivity. chemrxiv.org

For benzylic systems, QSPR studies have a long history, with the Hammett equation being a classic example. The Hammett equation relates reaction rates for series of reactions involving substituted benzene (B151609) derivatives to two parameters: a substituent constant (σ) and a reaction constant (ρ). This approach has been successfully applied to the solvolysis of ring-substituted benzyl chlorides, separating the resonance (σr) and polar (σn) effects of the substituents on the reaction rate. nih.gov

Modern QSPR analyses employ a vast array of computed molecular descriptors. These can include electronic descriptors (e.g., partial charges, orbital energies), topological descriptors (based on the 2D graph of the molecule), and geometric or steric descriptors (e.g., molecular volume, surface area). chemrxiv.org In a study on the oxidation of benzylic alcohols, the steric descriptor %Vbur (percent buried volume) showed a strong correlation with the initial reaction rate, indicating that steric hindrance plays a key role in the rate-determining step. chemrxiv.org

The general form of a QSPR model is: Reactivity = f (Descriptor 1, Descriptor 2, ..., Descriptor n)

By building these models, chemists can predict the reactivity of new, unsynthesized benzylic compounds and gain a deeper understanding of the reaction mechanism. chemrxiv.org

Interactive Table:

Note: This table illustrates the correlation between electronic properties of substituents (represented by Hammett constants) and their expected effect on the rate of SN1 reactions in benzylic systems, which proceed through a carbocation intermediate. nih.govcolorado.edu

Predictive Modeling for Novel Synthetic Pathways and Reactivity

Computational chemistry is increasingly used not just to explain known phenomena but also to predict the outcomes of unknown reactions and to design novel synthetic pathways. researchgate.net This predictive modeling leverages fundamental principles of quantum mechanics and sophisticated algorithms to forecast the feasibility, kinetics, and mechanisms of chemical transformations.

One powerful approach is the use of Density Functional Theory (DFT) and other quantum chemical methods to calculate the potential energy surfaces of reactions. researchgate.netnih.gov By identifying transition states and calculating activation energies, researchers can predict reaction rates and product distributions for proposed synthetic steps. mit.edu For example, computational studies on the recombination of benzyl radicals with other species have been used to obtain reliable kinetic data, which is crucial for revising and improving reaction mechanisms in complex systems like combustion. mit.edu These methods can also predict key reactivity indicators like bond dissociation energies (BDEs), with machine learning models being developed to accelerate these predictions. beilstein-journals.org

Furthermore, computational tools are being developed for de novo pathway reconstruction. oup.com These algorithms can suggest plausible synthetic routes to a target molecule by applying a set of known chemical transformations to available starting materials. By integrating predictive reactivity models, these tools can evaluate the likelihood of success for each step in a proposed pathway, helping chemists to prioritize experimental efforts. oup.com For a compound like this compound, such models could be used to explore novel derivatizations or to design efficient multi-step syntheses of more complex targets, predicting potential side reactions and optimizing conditions for desired outcomes. researchgate.net

Applications in Advanced Organic Synthesis and Chemical Biology

Building Block for Complex Molecular Architectures

The reactivity of the benzylic bromide in 4-(Methylthio)benzyl bromide makes it an excellent electrophile for various carbon-carbon and carbon-heteroatom bond-forming reactions. This property has been extensively utilized in the synthesis of diverse and complex molecular scaffolds.

Synthesis of Heterocyclic Compounds Incorporating Benzylthio Moieties

The 4-(methylthio)benzyl group is a key structural motif in a variety of heterocyclic compounds, many of which exhibit significant biological activities.

Benzothiazoles: While direct synthesis of benzothiazoles using this compound is not explicitly detailed in the reviewed literature, a general and efficient one-pot tandem approach for synthesizing benzothiazoles from benzyl (B1604629) halides and o-aminothiophenol has been reported. sigmaaldrich.com This method involves the in situ generation of a benzaldehyde (B42025) from the benzyl halide, which then reacts with o-aminothiophenol to form a benzothiazoline (B1199338) intermediate. Subsequent dehydrogenation yields the final benzothiazole (B30560) product. sigmaaldrich.com This synthetic strategy is applicable to a wide range of substituted benzyl bromides, including this compound, providing a pathway to 2-(4-(methylthio)phenyl)benzothiazole.

Triazolothiadiazoles: Several studies have demonstrated the successful incorporation of the 4-methylthiobenzyl moiety into triazolothiadiazole ring systems. In one approach, 4-amino-3-[4-methylthiobenzyl]-4H-1,2,4-triazole-5-thiol is condensed with various substituted aryl furoic or aromatic acids in the presence of phosphorus oxychloride to yield a series of substituted triazolothiadiazoles. nih.gov The necessary triazole precursor is synthesized from 4-methylthiophenyl acetic acid and thiocarbohydrazide. nih.gov

Furans: The direct application of this compound in the synthesis of furans is not well-documented in the surveyed literature. However, a convenient base-mediated synthesis of 3-aroyl-4-benzyl-2-(methylthio)furans has been achieved from α-oxo ketene (B1206846) dithioacetals and propargyl alcohols. researchgate.net This suggests the potential for incorporating the 4-(methylthio)benzyl group at the 4-position of the furan (B31954) ring through the use of an appropriately substituted propargyl alcohol.

Heterocyclic CompoundSynthetic Precursor from this compoundKey Reaction
Benzothiazoles4-(Methylthio)benzaldehyde (B43086) (formed in situ)Condensation with o-aminothiophenol
Triazolothiadiazoles4-Amino-3-[4-methylthiobenzyl]-4H-1,2,4-triazole-5-thiolCondensation with carboxylic acids
FuransPotentially through a substituted propargyl alcoholDomino coupling/annulation with α-oxo ketene dithioacetals

Construction of Substituted Diarylmethanes

Substituted diarylmethanes are important structural motifs in many biologically active compounds and functional materials. alfa-chemistry.comnih.gov this compound serves as a key reagent for introducing the 4-(methylthio)benzyl group in the synthesis of unsymmetrical diarylmethanes, which are essentially benzyl thioethers. A robust one-pot procedure involves the reaction of a benzyl halide with thiourea (B124793) to form an isothiuronium (B1672626) salt, which upon basic hydrolysis generates a thiolate intermediate. This thiolate can then react in situ with a second, different benzyl halide, such as this compound, to produce the unsymmetrical benzyl thioether. sigmaaldrich.com This method avoids the handling of foul-smelling thiols and provides high yields of the desired products. sigmaaldrich.com

Formation of Quaternary Carbon Centers

The construction of all-carbon quaternary centers is a significant challenge in organic synthesis. nih.govresearchgate.net While direct applications of this compound in the formation of such centers are not extensively reported, its role as a benzylic halide suggests its potential use in reactions designed to create these sterically hindered environments. For instance, in the synthesis of novel 4′-thionucleoside analogues, a key step involves the generation of an all-carbon stereogenic quaternary center. researchgate.net Although this specific example does not use this compound, the general strategies employed, such as diastereoselective radical-based vinyl group transfer, could potentially be adapted to incorporate the 4-(methylthio)benzyl moiety.

Precursor for Functional Organic Materials

The unique electronic and structural properties imparted by the methylthio group make this compound an attractive precursor for the development of advanced functional organic materials.

Development of Polymers and Supramolecular Assemblies

The reactive nature of the benzyl bromide functionality allows for its incorporation into polymeric structures and supramolecular assemblies.

Polymers: Benzyl bromides are known to be effective initiators or monomers in various polymerization reactions. For example, chain-end-functionalized poly(methyl methacrylate)s with a defined number of benzyl bromide moieties have been synthesized. nih.gov While this study does not specifically use this compound, the methodology could be adapted to introduce the 4-(methylthio)phenyl group at the chain ends of polymers, thereby imparting specific electronic or photophysical properties. Cationic polymerization of vinyl monomers can also be initiated by systems containing benzyl halides. google.com

Supramolecular Assemblies: The formation of supramolecular structures often relies on non-covalent interactions. A study on a supramolecular aggregate of 4-formyl-N,N-dimethylanilinium bromide with tetrabromomethane highlights the role of hydrogen bonding and halogen bonding in forming extended networks. The presence of the sulfur atom in this compound could potentially facilitate similar non-covalent interactions, making it a candidate for designing novel supramolecular architectures.

Advanced Photoactive and Electronic Materials

The sulfur atom in the methylthio group can influence the electronic properties of organic molecules, making them suitable for applications in photoactive and electronic materials.

Photoactive Materials: A patent for compositions of photo-alignable materials mentions [4-(methylthio)phenyl]-2-morpholinopropan-1-one as a component, indicating the potential utility of the methylthiobenzene moiety in materials that respond to light. Furthermore, research on fluorescent naphtho[2,3-d]thiazole-4,9-diones has shown that the introduction of a 2-(methylthio) group can be a key step in the synthesis of these photoactive compounds. nih.gov

Electronic Materials: Theoretical studies on the electronic structure of polythiophene derivatives have shown that substituents like the methoxy (B1213986) group can significantly impact properties such as ionization potential and band gap, which are crucial for conductivity. The methylthio group, being isoelectronic with the methoxy group, is also expected to modulate the electronic properties of conjugated systems, making this compound a promising precursor for the synthesis of novel organic electronic materials.

Derivatization Strategies of the Methylthio Group

The methylthio group of this compound is not merely a passive substituent; it offers a reactive handle for further molecular elaboration through oxidation or conversion to sulfonium (B1226848) salts. These derivatizations dramatically alter the electronic properties and synthetic utility of the molecule.

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone, each representing a distinct and useful functional group. The controlled oxidation to the sulfoxide is readily achievable under mild conditions. One common method involves the use of hydrogen peroxide (H₂O₂), which can facilitate a self-catalyzed oxidation of this compound to 4-(methylsulfinyl)benzyl bromide. sigmaaldrich.comsigmaaldrich.com

Further oxidation to the sulfone, 4-(methylsulfonyl)benzyl bromide, requires more potent oxidizing agents or harsher conditions. organic-chemistry.orgnih.gov Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or systems like sodium chlorite (B76162) (NaClO₂) with hydrochloric acid (HCl) can effectively convert sulfides to sulfones. organic-chemistry.orgresearchgate.netmdpi.com The ability to access these different oxidation states is valuable in medicinal chemistry, as sulfoxides and sulfones often exhibit different solubility, metabolic stability, and receptor-binding profiles compared to the parent sulfide (B99878).

Table 2: Conditions for Controlled Oxidation of the Methylthio Group

Target Functional GroupOxidizing Agent(s)Typical Conditions
SulfoxideHydrogen Peroxide (H₂O₂)Self-catalyzed, mild conditions
SulfoxideSodium Bromite (NaBrO₃) with catalystNeutral conditions
Sulfonem-Chloroperoxybenzoic acid (m-CPBA)Controlled stoichiometry
SulfoneSodium Chlorite (NaClO₂) / HClIn situ generation of ClO₂ in organic solvents
SulfoneHydrogen Peroxide (H₂O₂) with catalystCatalyzed by alkali metal tungstates

The methylthio group, being a nucleophilic sulfide, can react with electrophiles, such as alkyl halides, to form tertiary sulfonium salts. google.com For example, treatment of a thioether with an alkylating agent like methyl iodide or a trialkyloxonium salt (e.g., Meerwein's salt) yields a dimethylalkylsulfonium salt. This conversion transforms the neutral thioether into a positively charged sulfonium group, which is an excellent leaving group.

Benzylsulfonium salts are stable, often crystalline solids that serve as versatile reagents in organic synthesis. researchgate.net They are effective benzylation agents for a variety of nucleophiles, including phenols and thiophenols, under near-neutral conditions. researchgate.net Furthermore, sulfonium salts have gained prominence in modern synthetic chemistry as precursors for generating radicals and ylides. nih.gov Under photoredox catalysis, for example, a C–S bond in a sulfonium salt can be cleaved to generate a radical species, which can then participate in C–C bond-forming reactions. nih.gov This reactivity opens up a wide range of synthetic possibilities for elaborating molecules derived from this compound.

Environmental and Sustainable Chemistry Considerations

Environmental Fate and Transformation of Sulfur-Containing Organic Compounds

Organic sulfur compounds are integral components of biogeochemical cycles, undergoing various transformations in the atmosphere, as well as in aquatic and terrestrial ecosystems. The presence of a methylthio group in 4-(Methylthio)benzyl bromide suggests that its environmental behavior will be influenced by the established pathways of organosulfur compound transformation.

Atmospheric Degradation Pathways and Byproduct Formation

Once released into the atmosphere, organic compounds are subject to degradation by various oxidants. For thioethers like this compound, the primary atmospheric degradation pathways are expected to involve reactions with hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3).

The atmospheric degradation of thioethers is primarily initiated by the hydroxyl radical (•OH), a key oxidant in the troposphere. The reaction proceeds via two main pathways: hydrogen abstraction from the S-methyl group and •OH addition to the sulfur atom. The addition pathway is generally favored and leads to the formation of a sulfur-containing radical adduct. In the presence of oxygen, this adduct can undergo further reactions to yield sulfoxides and sulfones as major products. For instance, dimethyl sulfide (B99878) (DMS), a simple thioether, is oxidized in the atmosphere to dimethyl sulfoxide (B87167) (DMSO) and methanesulfonic acid (MSA). Similarly, it can be anticipated that this compound would be oxidized to 4-(methylsulfinyl)benzyl bromide and subsequently to 4-(methylsulfonyl)benzyl bromide.

Photochemical oxidation is another significant degradation route. Thioethers can be oxidized to their corresponding sulfoxides and sulfones under the influence of sunlight and air. This process can be direct, through the absorption of UV radiation, or indirect, mediated by photosensitizers.

The aromatic ring of this compound is also susceptible to attack by •OH radicals, leading to the formation of phenolic compounds and ring-opened products. The degradation of the benzyl (B1604629) bromide moiety can also occur, potentially leading to the formation of 4-(methylthio)benzaldehyde (B43086) and 4-(methylthio)benzoic acid.

The atmospheric degradation of this compound can contribute to the formation of secondary organic aerosols (SOAs). The oxidation products, particularly the sulfoxides and sulfones, are generally less volatile than the parent compound and can partition into the aerosol phase, impacting air quality and climate.

Behavior in Aquatic and Terrestrial Ecosystems

The fate of this compound in aquatic and terrestrial environments is governed by a combination of physical, chemical, and biological processes, including hydrolysis, sorption, and biodegradation.

Hydrolysis: The benzyl bromide group is susceptible to hydrolysis, a reaction in which the bromine atom is replaced by a hydroxyl group from water. This process would convert this compound into 4-(methylthio)benzyl alcohol. The rate of hydrolysis is dependent on factors such as pH and temperature.

Sorption: In soil and sediment, organic compounds can be sorbed to organic matter and mineral surfaces. The extent of sorption, often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc), influences the mobility and bioavailability of the compound. Compounds with higher Koc values are more likely to be retained in the soil and less likely to leach into groundwater. The sorption behavior of this compound will depend on its physicochemical properties and the characteristics of the soil or sediment.

Biodegradation: Microorganisms in soil and water play a crucial role in the degradation of organic compounds. Bacteria and fungi possess diverse enzymatic systems capable of metabolizing a wide range of organic sulfur compounds. The biodegradation of aromatic sulfur compounds can proceed through various pathways, often initiated by the oxidation of the sulfur atom or the aromatic ring. Microorganisms can utilize organosulfur compounds as a source of carbon and sulfur. The biodegradability of this compound will be influenced by environmental conditions such as the presence of suitable microbial populations, oxygen levels, and nutrient availability. Studies on the microbial degradation of phenylthioacetates have shown that the presence of certain substituents on the aromatic ring can influence the rate of degradation.

Biogeochemical Cycling of Organic Sulfur

The biogeochemical sulfur cycle involves the transformation of sulfur through various oxidation states in different environmental compartments. Anthropogenic activities, such as the release of industrial chemicals, can introduce novel organosulfur compounds into this cycle.

Upon entering the environment, this compound and its transformation products can be incorporated into microbial metabolic pathways. Microorganisms can assimilate the sulfur from these compounds, incorporating it into essential biomolecules like the amino acids cysteine and methionine. This process is a key part of the assimilatory sulfate (B86663) reduction pathway.

Conversely, under anaerobic conditions, some microorganisms can utilize oxidized sulfur compounds as electron acceptors in a process called dissimilatory sulfate reduction, leading to the production of hydrogen sulfide (H₂S). The organic part of the molecule can be used as a carbon source.

The atmospheric deposition of sulfur-containing compounds, including those derived from anthropogenic sources, contributes to the sulfur input into terrestrial and aquatic ecosystems. This deposition can influence soil and water chemistry. The long-range atmospheric transport of organosulfur pollutants can lead to their deposition in remote ecosystems, highlighting the global nature of the sulfur cycle.

Furthermore, organosulfur compounds play a role in the formation of atmospheric aerosols. The oxidation of volatile organosulfur compounds, both natural and anthropogenic, can lead to the formation of sulfate and organosulfate aerosols, which have significant impacts on cloud formation and the Earth's radiative balance.

Green Chemistry Principles in Synthesis and Application

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. Applying these principles to the synthesis and use of this compound can significantly minimize its environmental footprint.

Development of Solvent-Free and Alternative Solvent Systems

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which can be hazardous to human health and the environment. The development of solvent-free and alternative solvent systems is a key area of green chemistry research.

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent, or "neat," can eliminate the environmental and safety issues associated with solvent use. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for promoting solvent-free reactions. Microwave irradiation can lead to rapid heating and increased reaction rates, often resulting in higher yields and cleaner products in shorter reaction times.

Alternative Solvents: When a solvent is necessary, greener alternatives to conventional VOCs are being explored.

Ionic Liquids (ILs): These are salts that are liquid at or near room temperature. They have negligible vapor pressure, which reduces air pollution and exposure risks. ILs can act as both solvents and catalysts in various reactions, including brominations. Their properties, such as polarity and acidity, can be tuned by modifying the cation and anion, allowing for the optimization of reaction conditions.

Deep Eutectic Solvents (DESs): These are mixtures of two or more components that form a eutectic with a melting point much lower than that of the individual components. DESs share many of the green properties of ILs, such as low volatility and non-flammability, but are often cheaper, less toxic, and more biodegradable. They have been successfully used as solvents and catalysts in a variety of organic transformations.

Supercritical Carbon Dioxide (scCO₂): Above its critical temperature and pressure, carbon dioxide exists as a supercritical fluid with properties of both a liquid and a gas. scCO₂ is non-toxic, non-flammable, and inexpensive. It can be used as a solvent for a range of chemical reactions, and its solvent properties can be tuned by adjusting the pressure and temperature. After the reaction, the CO₂ can be easily removed and recycled by reducing the pressure.

The applicability of these solvent-free and alternative solvent systems for the synthesis of this compound would require specific investigation to optimize reaction conditions and ensure product purity and yield.

Alternative Solvent SystemKey AdvantagesPotential Application in this compound Synthesis
Solvent-Free (Microwave-Assisted) Eliminates solvent waste, reduces reaction times, increases energy efficiency.Direct bromination of 4-methylthio-toluene.
Ionic Liquids (ILs) Low volatility, tunable properties, potential for catalyst and solvent recycling.As a solvent and/or catalyst for the bromination of 4-methylthio-toluene.
Deep Eutectic Solvents (DESs) Low cost, low toxicity, biodegradable, similar advantages to ILs.A greener alternative to ILs for the synthesis.
Supercritical Carbon Dioxide (scCO₂) Non-toxic, non-flammable, easily separable, tunable solvent properties.As a reaction medium for the bromination, allowing for easy product separation.

Exploration of Catalytic and Non-Toxic Reagents

The use of catalytic and non-toxic reagents is another cornerstone of green chemistry, aiming to improve reaction efficiency and reduce waste and hazard.

Catalytic Bromination: Traditional bromination reactions often employ stoichiometric amounts of hazardous reagents like elemental bromine. The development of catalytic methods can significantly improve the sustainability of these processes. For the synthesis of benzyl bromides, catalytic systems can facilitate the selective bromination of the benzylic position of toluene (B28343) derivatives. This can involve the use of catalysts that promote free-radical pathways under milder conditions.

Non-Toxic Reagents: The choice of reagents is critical in green synthesis. For the bromination of 4-methylthio-toluene to produce this compound, alternatives to molecular bromine can be considered. N-Bromosuccinimide (NBS) is a common and safer alternative for benzylic bromination, as it is a solid and easier to handle than liquid bromine. The reaction is typically initiated by light or a radical initiator.

Furthermore, exploring synthetic routes that start from less hazardous materials and involve fewer steps can also contribute to a greener process. For example, methods that allow for the direct conversion of a methyl group to a bromomethyl group without the need for harsh reagents are highly desirable.

Strategies for Waste Minimization and Environmental Remediation

The manufacturing and application of this compound necessitate a comprehensive approach to waste management and environmental protection. Strategies focus on minimizing waste at the source through green chemistry principles and developing effective remediation techniques for potential environmental contamination.

Waste Minimization in Synthesis

The primary route for the synthesis of this compound typically involves the benzylic bromination of 4-methylthioanisole. Waste generation in this process can be significant, arising from reactants, solvents, and byproducts.

Green Chemistry Approaches:

To mitigate the environmental impact, several green chemistry strategies can be implemented:

Solvent Selection and Recycling: The use of hazardous and volatile organic solvents like carbon tetrachloride and dichloromethane (B109758) is common in bromination reactions. nih.govorganic-chemistry.org Replacing these with greener alternatives such as acetonitrile (B52724), or even performing reactions in water or under solvent-free conditions, can significantly reduce the environmental footprint. researchgate.netnih.govresearchgate.net Furthermore, the implementation of solvent recovery and recycling programs can lead to substantial economic and environmental benefits. esrg.deoc-praktikum.deeuropa.eu Distillation is a common and effective method for recycling a variety of organic solvents. esrg.deoc-praktikum.de

Catalyst Innovation: The use of solid acid catalysts or photocatalysts can offer advantages over traditional homogeneous catalysts, including easier separation from the reaction mixture and the potential for reuse, thereby minimizing catalyst waste. nih.govrsc.org For example, NaOH-modified graphitic carbon nitride has been used as a photocatalyst for the green conversion of benzyl bromide to benzaldehyde (B42025), suggesting the potential for catalyst-driven transformations of related compounds. rsc.org

Byproduct Management:

A common issue in benzylic bromination is over-bromination, leading to the formation of di- and tri-brominated byproducts. scientificupdate.com Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to minimize the formation of these impurities. Strategies to address byproduct formation include:

Selective Bromination: Utilizing more selective brominating agents or catalytic systems can favor the formation of the desired mono-brominated product.

Byproduct Conversion: In some cases, it may be possible to convert unwanted byproducts back into useful materials. For instance, di-bromo byproducts from similar processes have been converted back into the desired mono-bromo product or the starting material through chemical treatment. nih.gov

Environmental Remediation Strategies

In the event of environmental contamination with this compound, several remediation strategies can be employed, drawing from techniques used for organobromine and organosulfur compounds.

Bioremediation:

Bioremediation utilizes microorganisms to break down contaminants into less harmful substances. This is a cost-effective and environmentally friendly approach. google.comamazonaws.com

Microbial Degradation: Various bacterial strains have been shown to degrade aromatic and halogenated compounds. google.commdpi.commdpi.com The degradation pathways often involve initial enzymatic attacks, such as dehalogenation or oxidation of the sulfur atom. Microbial consortia have proven to be particularly effective in degrading mixtures of contaminants. mdpi.com For instance, bacteria of the genus Enterobacter have been shown to degrade benzyl isothiocyanate to benzylamine (B48309) and hydrogen sulfide, indicating a potential pathway for the breakdown of the benzyl and thioether moieties. nih.govnih.gov

Factors Influencing Bioremediation: The efficiency of bioremediation can be influenced by several factors, including the concentration of the contaminant, the presence of other organic matter, temperature, and pH. In some cases, the addition of nutrients (biostimulation) or specific microbial cultures (bioaugmentation) can enhance the degradation process.

Phytoremediation:

Phytoremediation involves the use of plants to remove, contain, or degrade environmental contaminants. mdpi.comresearchgate.net

Phytoextraction: Certain plants, known as hyperaccumulators, can absorb contaminants through their roots and accumulate them in their biomass, which can then be harvested and disposed of safely.

Rhizodegradation: This process involves the breakdown of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots. The root exudates provide nutrients for the microbes, enhancing their degradative activity. This has been shown to be effective for polycyclic aromatic hydrocarbons (PAHs), a class of compounds related to the aromatic structure of this compound. nih.govamazonaws.commdpi.com

Plant Selection: The choice of plant species is crucial for successful phytoremediation and depends on the specific contaminant and environmental conditions. Grasses and legumes are often used due to their extensive root systems and rapid growth.

Advanced Oxidation Processes (AOPs):

AOPs are chemical treatment processes that generate highly reactive oxygen species, such as hydroxyl radicals, to oxidize and mineralize organic pollutants. rsc.org

Fenton and Photo-Fenton Reactions: These processes use iron salts and hydrogen peroxide (Fenton) or UV light in addition to iron and hydrogen peroxide (photo-Fenton) to generate hydroxyl radicals. They are effective in degrading a wide range of organic compounds.

Ozonation: Ozone is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals.

Sulfate Radical-Based AOPs: More recently, sulfate radicals have been explored as an alternative to hydroxyl radicals for the degradation of organic contaminants. rsc.org

Catalytic Degradation:

Catalytic methods can be employed to break down organobromine compounds.

Catalytic Debromination: This process involves the removal of bromine atoms from the aromatic ring or side chain, typically using a metal catalyst and a hydrogen source. Copper-based catalysts have shown effectiveness in the hydrodebromination of brominated aromatic pollutants. mdpi.commdpi.com Zeolite catalysts have also been shown to be effective in removing volatile organobromine compounds. nih.gov

Below is a summary of potential remediation strategies for this compound based on its chemical class:

Remediation StrategyDescriptionKey Findings/Research
Bioremediation Use of microorganisms to degrade the contaminant.Microbial consortia can be more effective than single strains for degrading halogenated organic compounds. mdpi.com Bacteria can cleave the C-S bond in organosulfur compounds and dehalogenate aromatic rings. google.commdpi.com
Phytoremediation Use of plants to remove, contain, or degrade the contaminant.Plants can stimulate microbial degradation in the root zone (rhizodegradation) for aromatic pollutants. amazonaws.commdpi.comresearchgate.net Hyperaccumulator plants can be used for phytoextraction of halogenated compounds.
Advanced Oxidation Chemical processes generating highly reactive radicals to destroy the contaminant.Effective for a wide range of organic pollutants, including sulfur-containing and aromatic compounds. rsc.orgresearchgate.netnih.govazom.com
Catalytic Degradation Use of catalysts to promote the breakdown of the contaminant.Copper-based catalysts and zeolites have shown promise in the dehalogenation of brominated aromatic compounds. nih.govmdpi.commdpi.com

Advanced Topics and Future Research Directions

Development of Highly Chemo-, Regio-, and Stereoselective Transformations

A primary challenge and opportunity in synthetic chemistry is the precise control over reaction outcomes. chemrxiv.org For 4-(Methylthio)benzyl bromide, this involves navigating the reactivity of its three key functional components: the benzyl (B1604629) bromide, the thioether, and the aromatic ring.

Chemoselectivity: Future research will focus on developing reactions that selectively target one functional group in the presence of others. For instance, catalytic systems that enable nucleophilic substitution at the benzylic position without inducing oxidation of the sensitive thioether group are highly desirable. Conversely, methods for the selective oxidation of the methylthio group to sulfoxide (B87167) or sulfone, while leaving the benzyl bromide intact for subsequent transformations, would significantly expand the synthetic utility of the molecule.

Regioselectivity: In reactions involving the aromatic ring, such as electrophilic aromatic substitution, directing the incoming substituent to a specific position (ortho to the methylthio or benzyl bromide group) is a key goal. While the methylthio group is an ortho-, para-directing group, the presence of the bromomethyl group can influence the regiochemical outcome. The development of catalysts that can override the inherent directing effects of the existing substituents would provide access to a wider range of substituted isomers.

Stereoselectivity: For reactions that create a new chiral center, particularly through the substitution of the benzylic bromide, achieving high levels of stereoselectivity is a frontier in asymmetric catalysis. Research into chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable the enantioselective synthesis of molecules where the benzylic carbon becomes a stereocenter. This is particularly relevant for the synthesis of biologically active compounds where specific stereoisomers are required.

Transformation TargetDesired SelectivityPotential Research Approach
Benzylic C-Br BondChemoselective SubstitutionDevelopment of mild, non-oxidizing reaction conditions; use of protective groups for the thioether.
Methylthio GroupChemoselective OxidationDesign of oxidation catalysts that are unreactive towards the benzyl bromide moiety.
Aromatic RingRegioselective FunctionalizationEmployment of sterically demanding catalysts or directing groups to control the position of substitution.
Benzylic CarbonStereoselective SubstitutionApplication of asymmetric catalysis using chiral transition metal complexes or organocatalysts.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of batch chemical processes to continuous flow systems offers significant advantages in terms of safety, scalability, efficiency, and process control. thieme-connect.desemanticscholar.org The application of flow chemistry to transformations involving this compound is a promising area for future development.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be leveraged to improve reaction yields and selectivities. durham.ac.uk For example, hazardous intermediates can be generated and consumed in situ, minimizing risks associated with their accumulation in batch reactors. The synthesis of derivatives of this compound could be streamlined into multi-step sequences within a single, continuous flow setup, eliminating the need for isolation and purification of intermediates. uc.pt

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could be used to rapidly screen a wide range of reaction conditions or to synthesize libraries of compounds based on the this compound scaffold for applications in drug discovery and materials science. nih.gov

FeatureAdvantage in Flow SynthesisApplication to this compound Chemistry
Precise Temperature ControlImproved selectivity, suppression of side reactions.Minimizing over-oxidation of the thioether or elimination side products in substitution reactions.
Enhanced SafetyHandling of reactive intermediates, reduced exposure.In-situ generation of organometallic reagents for cross-coupling with the benzyl bromide.
ScalabilityFacile production of larger quantities.Efficient large-scale production of key intermediates for industrial applications. thieme-connect.de
Automation & IntegrationHigh-throughput screening and library synthesis.Rapid optimization of catalytic reactions and synthesis of compound libraries for biological screening. nih.gov

Design of Novel Catalytic Systems for Challenging Conversions

Catalysis is fundamental to modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. mdpi.com For this compound, the design of novel catalytic systems is crucial for unlocking new reaction pathways and improving the efficiency of existing ones.

Future research could focus on:

Photoredox Catalysis: Visible-light photoredox catalysis can generate radical intermediates under exceptionally mild conditions. researchgate.net This could be applied to generate a benzyl radical from this compound for subsequent addition to alkenes or (hetero)arenes, providing a powerful method for C-C bond formation.

Dual Catalysis: Combining two different catalytic cycles in one pot can enable complex transformations in a single step. For instance, a transition metal catalyst could activate the C-Br bond while an organocatalyst controls the stereochemistry of a subsequent bond formation.

Biocatalysis: Enzymes offer unparalleled selectivity under environmentally benign conditions. The development of engineered enzymes (e.g., haloalkane dehalogenases or transferases) for the transformation of this compound could provide highly selective and sustainable synthetic routes.

Phase-Transfer Catalysis: For reactions involving immiscible phases, phase-transfer catalysts (PTCs) can significantly enhance reaction rates and yields. sciensage.info Developing more efficient PTCs for the alkylation of various nucleophiles with this compound would be beneficial for industrial-scale synthesis.

Expanding the Scope of Applications in Emerging Fields

The unique combination of functional groups in this compound makes it an attractive starting material for applications in several emerging scientific fields.

Materials Science: The benzyl bromide moiety can act as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined polymers where the 4-(methylthio)phenyl group is located at the chain end. This terminal group can then be further modified, for example, by oxidation of the thioether to create materials with tunable properties (e.g., hydrophilicity or refractive index). It can also be used to graft polymers onto surfaces to create functional coatings.

Medicinal Chemistry: The 4-(methylthio)benzyl scaffold is found in various biologically active molecules. The compound serves as a key building block for synthesizing new derivatives for drug discovery programs. ijcce.ac.irresearchgate.net Researchers can explore its use in creating novel compounds targeting a range of diseases, leveraging the thioether and benzyl positions for structural modifications to optimize potency and pharmacokinetic properties.

Agrochemicals: Similar to medicinal chemistry, the development of new pesticides and herbicides often relies on the synthesis and screening of novel molecular scaffolds. The structural motifs present in this compound are relevant to agrochemical design, and its derivatives could be explored for potential bioactivity against agricultural pests and weeds.

Chemical Biology: The benzyl bromide group is an effective electrophile for covalently modifying biological macromolecules, such as proteins. A 4-(methylthio)benzyl group could be used as a chemical probe to label specific sites on proteins. The thioether could serve as a latent handle for "click" chemistry or for selective oxidation, providing a way to report on the local environment within a biological system.

Emerging FieldPotential Application of this compoundResearch Direction
Materials ScienceSynthesis of functional polymers and surface modification.Use as an ATRP initiator; post-polymerization modification of the terminal thioether group.
Medicinal ChemistryScaffold for novel therapeutic agents.Synthesis of compound libraries for high-throughput screening against various biological targets. ijcce.ac.irresearchgate.net
AgrochemicalsDevelopment of new pesticides and herbicides.Exploration of derivatives for bioactivity in agricultural applications.
Chemical BiologyCovalent labeling and probing of biomolecules.Design of chemical probes for protein modification with the thioether as a reporter group.

Q & A

Q. What are the recommended methods for synthesizing compounds using 4-(Methylthio)benzyl bromide as an alkylating agent?

this compound is commonly employed in nucleophilic substitution reactions. A typical procedure involves reacting it with ethyl nitroacetate anion (generated by deprotonating ethyl nitroacetate with N,N-diisopropylethylamine) in anhydrous N,N-dimethylformamide (DMF). Post-reaction, the product is purified via extraction (using 1N HCl and sodium carbonate) and column chromatography (hexanes:ethyl acetate, 90:10) . Key parameters include:

  • Reagent ratios : 2.1–2.5 equivalents of benzyl bromide and base.
  • Temperature : Room temperature to 50°C.
  • Yield : 24–29% for dialkylation, lower than benzyl bromide (63%) due to steric/electronic effects .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact (causes severe irritation/corrosion) .
  • Storage : Keep in a cool (<25°C), dry place in airtight containers. Avoid prolonged storage due to potential degradation.
  • Disposal : Follow federal/state regulations; use qualified personnel for waste management .

Q. What spectroscopic techniques are effective for characterizing products derived from this compound?

  • NMR : Distinct signals for methylthio (δ 2.47 ppm in 1^1H-NMR) and benzyl protons (δ 3.42–3.49 ppm).
  • Mass spectrometry (ESI) : Confirm molecular ions (e.g., m/z 406.1 for C20_{20}H23_{23}NO4_4S2_2) .
  • X-ray crystallography : Resolve crystal structures (e.g., monoclinic P21_1/n system for C20_{20}H23_{23}NO4_4S2_2) .

Advanced Research Questions

Q. Why do reactions involving this compound exhibit lower yields compared to other benzyl halides, and how can this be addressed?

Contrary to expectations, the electron-donating methylthio group does not enhance reactivity in SN2 mechanisms. Comparative studies show yields of 24–29% vs. 63% for benzyl bromide. Hypotheses include:

  • Steric hindrance : The methylthio group may impede nucleophilic attack.
  • Mechanistic divergence : Possible competing pathways (e.g., elimination over substitution).
    Optimization attempts (varying equivalents, temperature) did not improve yields significantly, suggesting intrinsic electronic limitations .

Q. What challenges arise in removing methylthio groups after alkylation, and what alternative strategies exist?

Methylthio groups resist standard removal methods:

  • Hydrogenation (Raney Ni) : No cleavage observed.
  • Reduction (Zn/AcOH) : Ineffective.
    Alternatives include:
  • Oxidative cleavage : Use m-CPBA or Oxone® to convert methylthio to sulfone for easier elimination.
  • Protecting-group strategies : Replace methylthio with labile groups (e.g., tert-butylthio) .

Q. How does the electron-donating methylthio group influence the reactivity of this compound in nucleophilic substitution reactions?

The methylthio group (+M effect) should stabilize the transition state in SN2 mechanisms. However, experimental data contradict this:

  • Rate paradox : Lower reactivity than p-methoxybenzyl bromide (unmeasurably fast in literature).
  • Possible explanations : Steric effects dominate, or competing mechanisms (e.g., radical pathways) reduce efficiency .

Q. Can this compound be utilized in polymerization reactions, and what are the implications for material science?

Yes. It enables non-catalytic polymerization of 2-ethynylpyridine, forming ionic conjugated polymers with applications in:

  • Optoelectronics : Due to extended π-conjugation.
  • Gas separation membranes : Enhanced selectivity via aromatic functional groups .

Q. How do steric and electronic effects of substituents on benzyl bromides affect reaction outcomes?

Comparative studies reveal:

SubstituentYield (%)Reactivity Trend
-OCH3_30%High steric hindrance
-SCH3_324–29%Moderate electronic donation
-H (benzyl)63%Baseline reactivity
The methylthio group balances electronic donation and steric bulk, but still underperforms unsubstituted benzyl bromide .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.